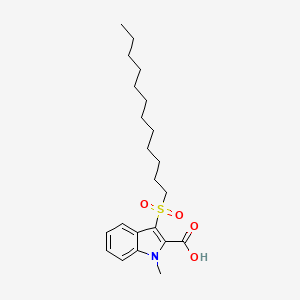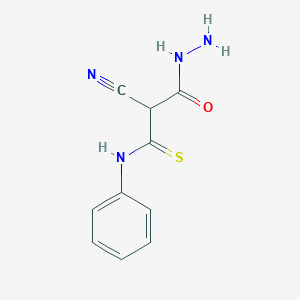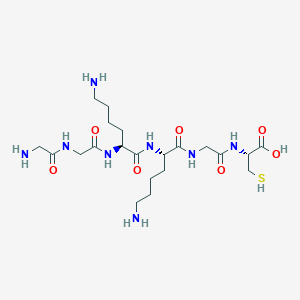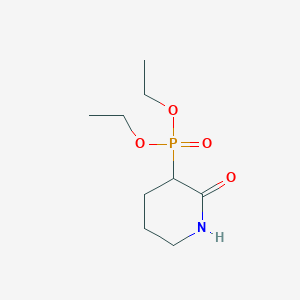![molecular formula C12H12F3NO4S B12586837 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene CAS No. 648957-25-9](/img/structure/B12586837.png)
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene is a complex organic compound characterized by its unique structural features This compound contains methoxy groups, a nitroethenyl group, and a trifluoroethylsulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene typically involves multiple steps, starting from readily available precursors. One common approach includes the nitration of a dimethoxybenzene derivative followed by the introduction of the nitroethenyl group through a condensation reaction. The trifluoroethylsulfanyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy and trifluoroethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the methoxy or trifluoroethylsulfanyl groups.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, affecting cellular processes. The trifluoroethylsulfanyl group may enhance the compound’s stability and bioavailability. The overall effect is determined by the compound’s ability to modulate biochemical pathways and interact with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2-(2-nitroethenyl)benzene: Lacks the trifluoroethylsulfanyl group, resulting in different chemical properties.
1,4-Dimethoxy-2-(2-nitroethenyl)-5-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of a trifluoroethylsulfanyl group, affecting its reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene is unique due to the presence of the trifluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where enhanced stability and reactivity are required.
Propiedades
Número CAS |
648957-25-9 |
|---|---|
Fórmula molecular |
C12H12F3NO4S |
Peso molecular |
323.29 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2-(2-nitroethenyl)-5-(2,2,2-trifluoroethylsulfanyl)benzene |
InChI |
InChI=1S/C12H12F3NO4S/c1-19-9-6-11(21-7-12(13,14)15)10(20-2)5-8(9)3-4-16(17)18/h3-6H,7H2,1-2H3 |
Clave InChI |
MUNSCBDOWWHOEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)

![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)

![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)

![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
![(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid](/img/structure/B12586828.png)


